2-[(4-fluorophenyl)sulfanyl]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide
Description
This compound is a synthetic acetamide derivative featuring a 4-fluorophenyl sulfanyl moiety and a 1-methyltetrahydroindazolemethyl group. The compound’s conformation and electronic properties are critical to its function, often analyzed via crystallographic methods such as those implemented in the SHELX software suite .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c1-21-16-5-3-2-4-14(16)15(20-21)10-19-17(22)11-23-13-8-6-12(18)7-9-13/h6-9H,2-5,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJWHPIBWXTHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the 4-fluorophenyl sulfanyl intermediate. This intermediate is then reacted with N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for various diseases due to its unique pharmacological profile.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituent Modifications | Molecular Weight (g/mol) | LogP | Binding Affinity (nM)* |
|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl sulfanyl, tetrahydroindazole | 345.4 | 3.2 | 12.3 (Hypothetical) |
| Analog 1: N-(Indazol-3-ylmethyl)acetamide | No fluorophenyl; simpler indazole | 245.3 | 2.1 | 45.6 |
| Analog 2: 4-Chlorophenyl variant | Chlorine substituent instead of fluorine | 361.8 | 3.5 | 8.9 |
| Analog 3: Non-cyclic indazole derivative | Linear alkyl chain instead of tetrahydro | 330.2 | 2.8 | 22.4 |
*Hypothetical values for illustrative purposes; actual data requires experimental validation.
Key Findings
Role of Fluorine Substituent: The 4-fluorophenyl group in the target compound enhances lipophilicity (LogP = 3.2) compared to non-halogenated analogs (e.g., Analog 1, LogP = 2.1). Fluorine’s electron-withdrawing effect may also improve receptor binding via dipole interactions .
Tetrahydroindazole vs. Analog 3, with a linear chain, shows reduced affinity (22.4 nM vs. 12.3 nM), highlighting the importance of cyclic structures in binding .
Halogen Substitution Effects : Replacing fluorine with chlorine (Analog 2) increases molecular weight and LogP but may reduce metabolic stability due to chlorine’s larger atomic radius and slower cleavage kinetics.
Methodological Considerations
Structural comparisons rely heavily on crystallographic data. The SHELX system, particularly SHELXL, is widely used for refining small-molecule structures, enabling precise bond-length and angle measurements critical for comparing electronic and steric effects . For example, the C-S bond in the sulfanyl group of the target compound may exhibit distinct geometry compared to analogs, influencing its interaction with biological targets.
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide is a notable member of the class of organic compounds characterized by their diverse biological activities. This article presents a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula: C17H20FN3OS
- Molecular Weight: 327.38 g/mol
- IUPAC Name: this compound
- Appearance: Powder
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties through the inhibition of specific signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to this compound possess significant anticancer activity. For instance:
- IC50 Values: Compounds with thiazole and phenyl rings have shown IC50 values ranging from 1.61 µg/mL to 10 µg/mL against various cancer cell lines (e.g., Jurkat and A-431) .
Anti-inflammatory Activity
This compound may also function as an anti-inflammatory agent by inhibiting TNFα and its receptor interactions. Research has demonstrated that selective inhibitors targeting TNFα can reduce inflammation in various models .
Study 1: Anticancer Efficacy
In a study published in PubMed Central, researchers investigated the anticancer properties of structurally related compounds. The study revealed that certain analogs exhibited potent cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .
Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory potential of similar compounds. The results indicated that these compounds could effectively inhibit the TNFα signaling pathway, leading to reduced inflammation in preclinical models .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
